

An In-depth Technical Guide on the Thermodynamic Properties and Stability of Cyclooctanol

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Compound of Interest

Compound Name: Cyclooctanol

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Abstract

Cyclooctanol, a cyclic alcohol with the molecular formula $C_8H_{16}O$, serves as a versatile solvent and a key intermediate in organic synthesis, including applications within the fragrance and pharmaceutical industries.^[1] A thorough understanding of its thermodynamic properties and stability is paramount for its effective and safe utilization in chemical processes, particularly in drug development where reaction kinetics, process safety, and formulation stability are critical. This technical guide provides a comprehensive overview of the thermodynamic characteristics and stability profile of **cyclooctanol**, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Thermodynamic Properties

The thermodynamic properties of **cyclooctanol** are crucial for predicting its behavior in various chemical and physical processes. Key parameters include its enthalpy of formation, entropy, and heat capacity.

Enthalpy and Entropy of Fusion

The enthalpy and entropy of fusion are important parameters for understanding the phase transition of **cyclooctanol** from a solid to a liquid state. These values have been determined

experimentally and are presented in Table 1.

Table 1: Enthalpy and Entropy of Fusion of **Cyclooctanol**

| Thermodynamic Property | Value | Temperature (K) | Method | Reference |
|---|--------------|-----------------|-------------|----------------------------------|
| Enthalpy of Fusion ($\Delta_{\text{fus}}H$) | 2.06 kJ/mol | 295.0 | Calorimetry | Sciesinski, J., et al. (1995)[2] |
| Entropy of Fusion ($\Delta_{\text{fus}}S$) | 6.98 J/mol·K | 295.0 | Calorimetry | Sciesinski, J., et al. (1995)[2] |

Heat Capacity

The isobaric heat capacity (C_p) of **cyclooctanol** has been measured over a range of temperatures. This property is essential for calculating heat transfer in processes involving **cyclooctanol**.

Table 2: Isobaric Heat Capacity of **Cyclooctanol**

| Temperature (K) | Isobaric Heat Capacity (C_p) (J/mol·K) | Method | Reference |
|-----------------|--|-------------------------|----------------------------|
| 254 - 352 | Temperature-dependent correlation | Tian–Calvet calorimeter | (Reference to be added)[3] |

Note: A specific value at a standard temperature was not available in the initial search. The referenced study provides a correlation function for C_p as a function of temperature.

Physical Properties

A selection of key physical properties of **cyclooctanol** are summarized in Table 3. These properties are fundamental for its handling, storage, and use in various applications.

Table 3: Physical Properties of **Cyclooctanol**

| Property | Value | Reference |
|--------------------------|----------------------------|-----------|
| Molecular Formula | C8H16O | [1] |
| Molecular Weight | 128.21 g/mol | [1] |
| Melting Point | 14-15 °C (287.15-288.15 K) | [4] |
| Boiling Point | 106-108 °C at 22 mmHg | [4] |
| Density | 0.974 g/mL at 25 °C | [4] |
| Flash Point | 187 °F (86.1 °C) | [5] |
| Autoignition Temperature | 300 °C | [4] |
| Water Solubility | Slightly soluble | [1] |

Stability Profile

The stability of **cyclooctanol** under various conditions is a critical consideration for its application in synthesis and formulation. This includes its thermal and chemical stability.

Thermal Stability

Cyclooctanol is a relatively stable compound at ambient temperatures. Its autoignition temperature is reported to be 300 °C, indicating the temperature at which it will spontaneously ignite in air without an external ignition source.[4] Information regarding its specific decomposition temperature and the products of thermal decomposition is not readily available and would require further experimental investigation, likely through techniques such as thermogravimetric analysis (TGA).

Chemical Stability and Reactivity

As a secondary alcohol, **cyclooctanol** exhibits chemical reactivity typical for this functional group.[1]

- **Oxidation:** **Cyclooctanol** can be oxidized to form the corresponding ketone, cyclooctanone. The kinetics of this oxidation have been studied using various oxidizing agents. For instance, the oxidation using Chloramine T in an alkaline medium has been investigated, with the

reaction rate being influenced by the concentrations of the alcohol and the oxidizing agent.[1]

The oxidation rate of **cyclooctanol** was found to be greater than that of cyclopentanol and cyclohexanol under similar conditions.[1]

- Esterification: **Cyclooctanol** can undergo esterification reactions with carboxylic acids or their derivatives to form esters. This is a common reaction for alcohols and is a key transformation in organic synthesis.[1]

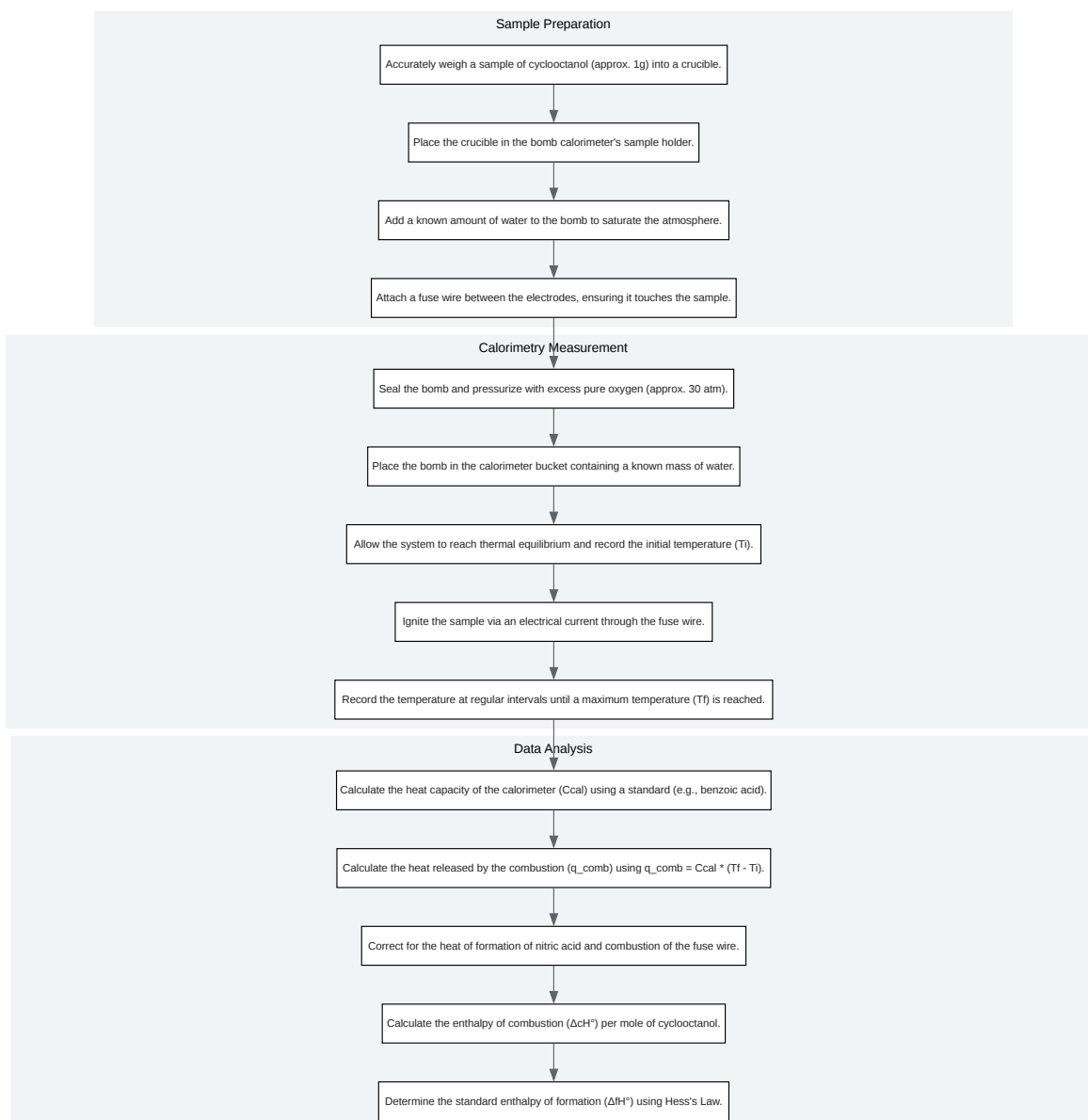
Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of thermodynamic properties. The following sections outline the methodologies for key experiments.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of **cyclooctanol** can be determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.

Experimental Workflow for Bomb Calorimetry



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Caption: Workflow for determining the enthalpy of combustion of **cyclooctanol**.

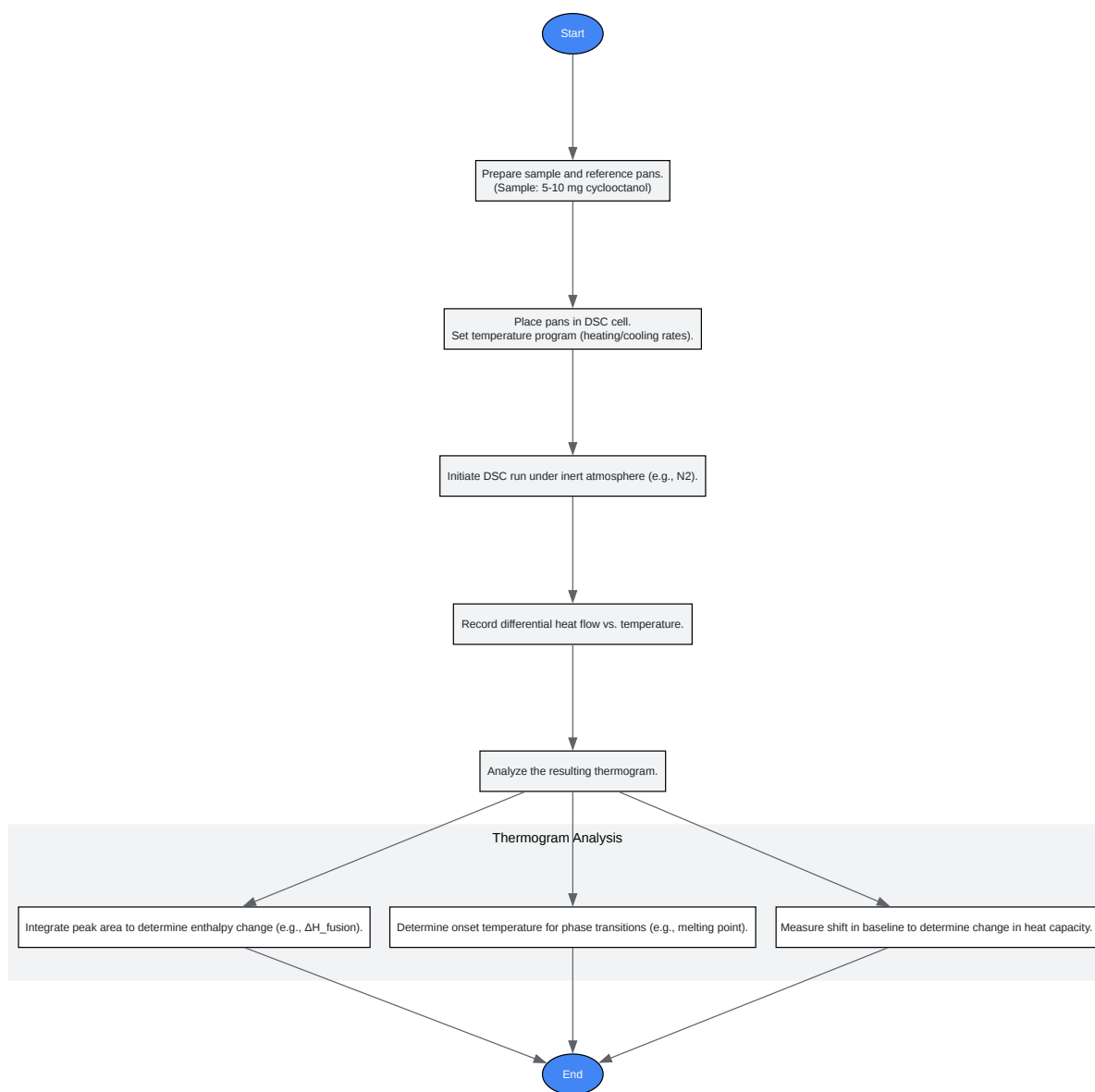
Detailed Methodology:

- **Sample Preparation:** An accurately weighed sample of high-purity **cyclooctanol** (approximately 1 gram) is placed in a crucible inside the bomb calorimeter. A small, known amount of distilled water is added to the bottom of the bomb to ensure the final state includes liquid water. A fuse wire of known length and material is attached to the electrodes, making contact with the sample.
- **Calorimeter Setup:** The sealed bomb is filled with high-pressure (typically 30 atm) pure oxygen. It is then submerged in a known mass of water in the calorimeter's insulated bucket. The system is allowed to come to thermal equilibrium.
- **Combustion:** The initial temperature of the water is recorded precisely. The sample is then ignited by passing an electrical current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and begins to cool.
- **Data Analysis:** The heat capacity of the calorimeter is first determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The total heat released during the combustion of **cyclooctanol** is calculated from the temperature change of the water and the heat capacity of the calorimeter. Corrections are made for the heat released by the combustion of the fuse wire and the formation of nitric acid from any nitrogen present. From the corrected heat of combustion, the standard enthalpy of combustion per mole of **cyclooctanol** is calculated. Finally, the standard enthalpy of formation is determined using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Analysis of Thermal Properties by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to determine the temperatures and heat flows associated with thermal transitions in a material.

Logical Flow for DSC Analysis



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Caption: Process flow for analyzing **cyclooctanol** using DSC.

Detailed Methodology:

- **Sample Preparation:** A small, accurately weighed sample of **cyclooctanol** (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC instrument's cell. The desired temperature program, including initial and final temperatures and the heating/cooling rate (e.g., 10 °C/min), is set. The measurement is performed under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidation.
- **Data Acquisition:** The instrument heats or cools the sample and reference pans at a constant rate. The differential heat flow required to maintain both the sample and reference at the same temperature is recorded as a function of temperature.
- **Data Analysis:** The resulting thermogram (a plot of heat flow versus temperature) is analyzed. Endothermic events, such as melting, and exothermic events, such as crystallization, appear as peaks. The temperature at the onset of a peak corresponds to the transition temperature (e.g., melting point). The area under the peak is proportional to the enthalpy change of the transition (e.g., enthalpy of fusion). Changes in the baseline of the thermogram indicate changes in the heat capacity of the sample.

Conclusion

This technical guide has synthesized available data on the thermodynamic properties and stability of **cyclooctanol**. The provided quantitative data in a structured format, along with detailed experimental protocols, offers a valuable resource for researchers, scientists, and drug development professionals. A comprehensive understanding of these parameters is essential for process optimization, safety assessment, and ensuring the stability of intermediates and final products in the pharmaceutical industry. Further research to determine the standard enthalpy of formation and to fully characterize the thermal decomposition pathway of **cyclooctanol** would provide a more complete profile of this important chemical compound.

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